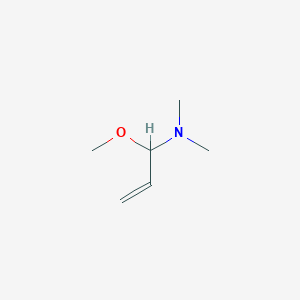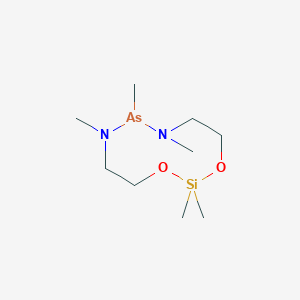
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane typically involves the reaction of organosilicon precursors with nitrogen and oxygen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like platinum or palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, organometallic compounds; reactions may require the presence of catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A compound with a similar methylated structure but different functional groups and applications.
1,2,2,6,6-Pentamethylpiperidine: Another methylated compound with distinct chemical properties and uses.
Uniqueness
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is unique due to its combination of silicon, oxygen, and nitrogen atoms, which imparts specific chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Eigenschaften
CAS-Nummer |
89865-09-8 |
|---|---|
Molekularformel |
C9H23AsN2O2Si |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
2,2,6,7,8-pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane |
InChI |
InChI=1S/C9H23AsN2O2Si/c1-10-11(2)6-8-13-15(4,5)14-9-7-12(10)3/h6-9H2,1-5H3 |
InChI-Schlüssel |
UDRKXDVRWRMUAK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCO[Si](OCCN([As]1C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

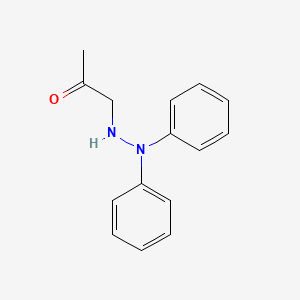
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)



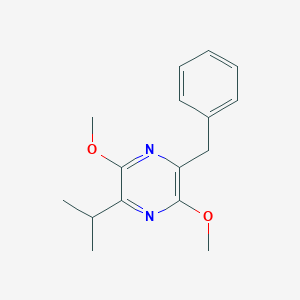
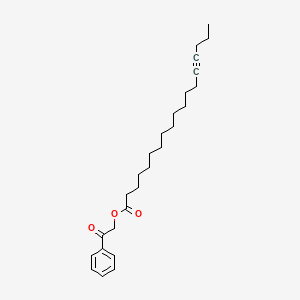
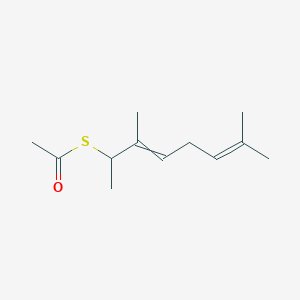
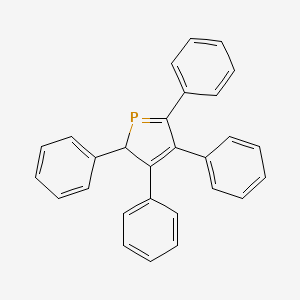
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
